molecular formula C5H10O2S B2356378 Pentanoic acid, 4-mercapto-, (4R)- CAS No. 796073-77-3

Pentanoic acid, 4-mercapto-, (4R)-

Cat. No. B2356378
CAS RN: 796073-77-3
M. Wt: 134.19
InChI Key: NEAFWRKPYYJETG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 4-mercapto-, (4R)-, also known as R-4-mercaptovaleric acid, is a chiral thiol-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the synthesis of chiral drugs, agrochemicals, and fragrances. It is also used as a chiral auxiliary in asymmetric synthesis, making it an essential compound for organic chemistry research.

Scientific Research Applications

Olfactory Properties and Natural Occurrence

Chemical Characteristics and Hazards

Applications

A. Flavor and Fragrance Industry: B. Materials Science and Nanotechnology: C. Pharmaceutical Research: D. Microbial Metabolism Studies:

Safety and Hazards

Pentanoic acid can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties . Therefore, safe handling and usage practices are essential .

properties

IUPAC Name

(4R)-4-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFWRKPYYJETG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 4-mercapto-, (4R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.